An In-Depth Technical Guide to 3,4,5,6-Tetrachloropyridine-2-carbonitrile (CAS No. 17824-83-8)
An In-Depth Technical Guide to 3,4,5,6-Tetrachloropyridine-2-carbonitrile (CAS No. 17824-83-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4,5,6-Tetrachloropyridine-2-carbonitrile is a highly functionalized heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its densely chlorinated pyridine core, coupled with a reactive nitrile group, makes it a valuable intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, predicted reactivity, and potential applications, particularly as a scaffold in the design of novel pharmaceuticals and agrochemicals. While experimental data for this specific molecule is limited in public literature, this document synthesizes information from analogous structures and established chemical principles to offer field-proven insights for researchers.
Core Identification and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for reproducible research. 3,4,5,6-Tetrachloropyridine-2-carbonitrile is registered under CAS Number 17824-83-8 .[1][2][3][4] Also known by synonyms such as 2-Cyano-3,4,5,6-tetrachloropyridine and 3,4,5,6-tetrachloropicolinonitrile, this compound possesses a unique combination of features that dictate its physical and chemical behavior.[2][5]
The fully chlorinated pyridine ring results in a highly electron-deficient aromatic system, significantly influencing its reactivity. The nitrile group at the 2-position further modulates the electronic landscape of the ring and serves as a versatile chemical handle for a variety of transformations.
| Property | Value | Source |
| CAS Number | 17824-83-8 | [1][2][3][4] |
| Molecular Formula | C₆Cl₄N₂ | [1][2][5] |
| Molecular Weight | 241.89 g/mol | [5] |
| Appearance | White to off-white crystalline solid (Predicted) | General knowledge |
| Melting Point | 148-150 °C | Vendor Data |
| Boiling Point | 297.4 ± 35.0 °C (Predicted) | Vendor Data |
| Density | 1.75 ± 0.1 g/cm³ (Predicted) | Vendor Data |
| Solubility | Low solubility in water; Soluble in some organic solvents. | General knowledge |
| InChI Key | KFPBGJYBKSQIAI-UHFFFAOYSA-N | [5] |
| SMILES | C(#N)C1=C(C(=C(C(=N1)Cl)Cl)Cl)Cl | [5] |
Synthesis Strategies: A Scientist's Perspective
Pathway A: Dehydration of 3,4,5,6-Tetrachloropyridine-2-carboxamide
This is arguably the most direct and logical approach, leveraging the common transformation of a primary amide to a nitrile. The precursor, 3,4,5,6-tetrachloropyridine-2-carboxamide, could be synthesized from its corresponding carboxylic acid, 3,4,5,6-tetrachloropyridine-2-carboxylic acid (CAS 10469-09-7), which is commercially available.
Causality: The mechanism involves the activation of the amide's carbonyl oxygen by a dehydrating agent, followed by an elimination reaction to form the carbon-nitrogen triple bond. Phosphorus pentoxide (P₄O₁₀) is a classic and highly effective reagent for this transformation due to the formation of very stable phosphorus-oxygen bonds, which provides a strong thermodynamic driving force for the reaction.[6][7]
Step-by-Step Protocol (Proposed):
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Amide Formation (Step 1):
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To a solution of 3,4,5,6-tetrachloropyridine-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF), add oxalyl chloride or thionyl chloride (1.2 eq) and a catalytic amount of DMF.
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Stir the reaction at room temperature for 1-2 hours until gas evolution ceases, indicating the formation of the acid chloride.
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Carefully bubble ammonia gas through the solution or add a solution of aqueous ammonia, maintaining the temperature below 20 °C.
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Stir for an additional hour. The product, 3,4,5,6-tetrachloropyridine-2-carboxamide, will precipitate.
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Collect the solid by filtration, wash with water, and dry under vacuum.
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-
Dehydration to Nitrile (Step 2):
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Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
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In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine the dried 3,4,5,6-tetrachloropyridine-2-carboxamide (1.0 eq) with phosphorus pentoxide (P₄O₁₀) (approx. 1.5-2.0 eq).
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Heat the mixture carefully, either neat or in a high-boiling inert solvent like toluene or xylene, to a temperature of 140-160 °C.
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Monitor the reaction by TLC or GC-MS until the starting amide is consumed.
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Cool the reaction mixture and carefully quench by slowly adding it to ice-water.
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Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to yield 3,4,5,6-Tetrachloropyridine-2-carbonitrile.
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Pathway B: Sandmeyer Cyanation
The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a variety of functionalities, including nitriles. This pathway would require the synthesis of 2-amino-3,4,5,6-tetrachloropyridine.
Causality: The reaction proceeds via the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide salt. The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the release of nitrogen gas and the formation of an aryl radical. This radical then abstracts a cyanide group from the copper(II) species, regenerating the catalyst and forming the desired aryl nitrile.[4]
Caption: Proposed Sandmeyer reaction workflow for nitrile synthesis.
Reactivity and Mechanistic Rationale
The reactivity of 3,4,5,6-Tetrachloropyridine-2-carbonitrile is dominated by the electron-deficient nature of the pyridine ring, making it an excellent substrate for nucleophilic aromatic substitution (SₙAr) .
Expertise & Experience: The four chlorine atoms are all potential leaving groups. To predict the regioselectivity of substitution, we must consider both steric and electronic factors. The pyridine nitrogen and the 2-cyano group are both strongly electron-withdrawing, which significantly activates the ring towards nucleophilic attack.
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Electronic Effects: Nucleophilic attack on a pyridine ring is favored at the positions ortho and para to the nitrogen (the 2-, 4-, and 6-positions). This is because the negative charge in the intermediate (the Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. Attack at the meta positions (3- and 5-) does not allow for this stabilization.
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Regioselectivity: In the case of 3,4,5,6-Tetrachloropyridine-2-carbonitrile, the 4- and 6-positions are electronically activated by the ring nitrogen. The 2-position is occupied by the nitrile. Studies on the closely related isomer, tetrachloro-3-cyanopyridine, have shown that nucleophilic substitution with anilines preferentially occurs at the 2-, 4-, and 6-positions.[1] By analogy, for the 2-cyano isomer, we can predict that the chlorine atoms at the 4- and 6-positions will be the most susceptible to substitution. The C-6 position is para to the nitrogen and ortho to a chlorine, while the C-4 position is para to the nitrile and meta to the nitrogen. The combined electron-withdrawing effects likely make the C-4 and C-6 positions the most electrophilic sites. The relative reactivity between C-4 and C-6 would depend on the specific nucleophile and reaction conditions, with sterics potentially favoring attack at the less hindered C-4 position.
Caption: Predicted regioselectivity for nucleophilic aromatic substitution.
Spectroscopic Characterization (Predicted)
Authentic, published spectroscopic data for 3,4,5,6-Tetrachloropyridine-2-carbonitrile is scarce. However, we can predict the key features based on its structure and data from analogous compounds.
| Technique | Predicted Features | Rationale |
| ¹³C NMR | ~115-120 ppm (CN) : The nitrile carbon typically appears in this region. ~125-155 ppm (Pyridine Carbons) : Multiple signals are expected for the five distinct aromatic carbons. The carbons bearing chlorine atoms (C-3, C-4, C-5, C-6) will be significantly influenced by the halogen's inductive and resonance effects. The carbon attached to the nitrile (C-2) will also have a characteristic shift. Based on data for tetrachloro-3-cyanopyridine, the signals are expected in the 120-150 ppm range.[2] | The chemical shift is determined by the local electronic environment of each carbon nucleus. |
| ¹H NMR | No signals expected. | The molecule is fully substituted with chlorine atoms and a nitrile group, leaving no protons on the pyridine ring. |
| FT-IR | ~2230-2240 cm⁻¹ (C≡N stretch) : A sharp, medium-intensity peak characteristic of an aromatic nitrile. ~1500-1600 cm⁻¹ (C=C/C=N stretches) : Aromatic ring vibrations. ~700-900 cm⁻¹ (C-Cl stretches) : Strong absorptions corresponding to the carbon-chlorine bonds. | Vibrational frequencies correspond to the stretching and bending of specific bonds within the molecule. |
| Mass Spec (EI) | M⁺ at m/z 240, 242, 244, 246 due to the isotopic pattern of four chlorine atoms. The most abundant peak in the molecular ion cluster will depend on the statistical distribution of ³⁵Cl and ³⁷Cl isotopes. | The mass spectrometer separates ions based on their mass-to-charge ratio, and the presence of multiple chlorine atoms gives a characteristic isotopic cluster. |
Applications in Drug Development and Agrochemicals
The true value of a building block like 3,4,5,6-Tetrachloropyridine-2-carbonitrile lies in its potential for creating novel, high-value molecules. Its structural motifs are prevalent in both pharmaceuticals and agrochemicals.
The Role of the Polychlorinated Pyridine Core
The tetrachloropyridine scaffold is a well-established pharmacophore and toxophore. The chlorine atoms serve several purposes:
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Modulating Lipophilicity: Halogen atoms increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.
-
Blocking Metabolism: Chlorine atoms can be strategically placed to block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.
-
Providing Synthetic Handles: As discussed, the chlorine atoms are leaving groups for SₙAr reactions, allowing for the introduction of a wide array of functional groups to explore the structure-activity relationship (SAR) of a lead compound. For instance, replacing specific chlorines with amines, alkoxides, or thiolates can dramatically alter the biological activity.
The herbicide Picloram (4-amino-3,5,6-trichloropicolinic acid) is a prominent example of a biologically active polychlorinated pyridine, highlighting the importance of this scaffold in agrochemical development.[8]
The Versatility of the Nitrile Group
The nitrile group is far more than a simple synthetic handle; it is a recognized "pharmacophore" in its own right. Medicinal chemists utilize the nitrile group for several strategic reasons:
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Hydrogen Bond Acceptor: The nitrogen atom of the nitrile is a potent hydrogen bond acceptor, allowing it to form key interactions with biological targets like enzymes and receptors.
-
Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation.
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Bioisostere: It can act as a bioisostere for other functional groups, such as a carbonyl group or a hydroxyl group, helping to fine-tune the steric and electronic properties of a molecule to improve its binding affinity and pharmacokinetic profile.
Safety and Handling
As a highly chlorinated and reactive organic compound, 3,4,5,6-Tetrachloropyridine-2-carbonitrile must be handled with appropriate care.
-
General Handling: Use only in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or butyl rubber recommended), and a lab coat.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
3,4,5,6-Tetrachloropyridine-2-carbonitrile represents a synthetically valuable, yet underexplored, building block for chemical innovation. Its combination of a highly activated pyridine core and a versatile nitrile handle provides a powerful platform for generating diverse molecular libraries. While the lack of extensive published data necessitates a predictive approach to its properties and reactivity, the principles outlined in this guide, drawn from analogous systems, provide a solid foundation for its application in drug discovery, agrochemical synthesis, and materials science. As researchers continue to seek novel scaffolds for complex targets, the strategic use of such highly functionalized intermediates will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis.
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Chapyshev, S. V. (2005). Synthesis of Highly Substituted Pyridines Through Nucleophilic Substitution of Tetrachloro-3-cyanopyridine. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]
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Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]
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Stewart, S. M. (2020, June 25). Nucleophilic Substitution with Amines [Video]. YouTube. Retrieved from [Link]
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StackExchange. (2015, August 17). Mechanism of carboxylic acid and amide dehydration with phosphorus pentoxide. Chemistry Stack Exchange. Retrieved from [Link]
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